N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the chloro substituent: Chlorination of the benzothiazole core using thionyl chloride or phosphorus pentachloride.
Formation of the pyrrolidine ring: This can be done through the reaction of the benzothiazole derivative with pyrrolidine-2-carboxylic acid.
Attachment of the methanesulfonyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride.
Introduction of the oxolan-2-ylmethyl group: This final step involves the reaction of the intermediate with oxolan-2-ylmethylamine
Chemical Reactions Analysis
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the amide bond
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antibacterial or antifungal agent .
Comparison with Similar Compounds
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but may differ in their spectrum of activity and potency.
Benzothiazole-based anti-tubercular compounds: These compounds are specifically designed to target Mycobacterium tuberculosis and may have different structural features and mechanisms of action
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S2/c1-28(24,25)22-9-3-7-14(22)17(23)21(11-12-5-4-10-26-12)18-20-16-13(19)6-2-8-15(16)27-18/h2,6,8,12,14H,3-5,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJUTCBTJDOQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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